RSL3
Description
RSL3 ((1S,3R)-RSL3) is a small-molecule compound widely recognized as a potent inducer of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation . Initially identified in a screen for compounds selectively lethal to oncogenic RAS-mutant cells, this compound was proposed to directly inhibit glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides using glutathione (GSH) . However, recent studies challenge this view, demonstrating that this compound also inhibits thioredoxin reductase 1 (TXNRD1), a selenoprotein critical for maintaining cellular redox balance . This dual targeting suggests this compound may act as a broad inhibitor of the selenoproteome, impacting both glutathione and thioredoxin peroxidase systems .
This compound exhibits dose- and time-dependent cytotoxicity in various cancer models, including colorectal, non-small cell lung, and thyroid cancers, with IC50 values ranging from 150 nM to 5 μM depending on cell type . Its efficacy is modulated by cellular iron levels and redox status, and its cytotoxicity can be rescued by ferroptosis inhibitors like ferrostatin-1 (Fer-1) . Despite promising preclinical results, this compound faces challenges in clinical translation due to poor pharmacokinetic properties and off-target effects at high doses .
Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZRSRTYPUYRW-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-RSL3 typically involves the use of chrysanthemic acid as a starting material. The synthetic route includes the following steps:
Formation of Chrysanthemic Acid: Chrysanthemic acid is synthesized from 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid.
Esterification: The acid is then esterified to form chrysanthemyl alcohol.
Tiglate Formation: Chrysanthemyl alcohol is reacted with tiglic acid to form (1S,3R)-cis-chrysanthemyl tiglate
Industrial Production Methods
Industrial production of (1S,3R)-RSL3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: Using catalysts to hydrogenate chrysanthemic acid derivatives.
Chiral Separation: Employing chiral chromatography to separate the desired (1S,3R) isomer from other stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-RSL3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment Applications
RSL3 has demonstrated efficacy across various cancer types:
- Colorectal Cancer : Studies have shown that this compound induces ferroptosis in colorectal cancer cell lines (HCT116, LoVo, HT29) in a dose- and time-dependent manner. The 24-hour IC50 values were found to be 4.084 µM for HCT116, 2.75 µM for LoVo, and 12.38 µM for HT29 . This suggests that this compound could be a viable therapeutic agent for treating colorectal cancer.
- Myelodysplastic Syndromes (MDS) : this compound has been shown to enhance ROS-mediated apoptosis in MDS cells. It inhibits the proliferation of bone marrow mononuclear cells from MDS patients and has a synergistic effect when combined with decitabine (DAC) . The MYB/Bcl-2 signaling pathway has been identified as a potential target for this compound in MDS treatment.
- Prostate Cancer : In prostate cancer cell lines, this compound was found to diminish colony formation significantly, indicating its potential as a therapeutic agent .
Case Studies
-
Colorectal Cancer Study :
- Objective : To evaluate the effects of this compound on colorectal cancer cell lines.
- Methodology : Cell viability was assessed using the Cell Counting Kit-8 after treatment with various concentrations of this compound.
- Findings : Significant induction of cell death was observed with increasing concentrations of this compound, confirming its role as a ferroptosis inducer.
-
Myelodysplastic Syndromes Study :
- Objective : To investigate the effects of this compound on MDS cell proliferation.
- Methodology : MDS patient-derived bone marrow mononuclear cells were treated with this compound and DAC.
- Findings : this compound significantly inhibited cell viability and induced apoptosis through the MYB/Bcl-2 pathway.
Summary Table of Key Findings
| Cancer Type | Mechanism of Action | IC50 Values (24h) | Synergistic Agents |
|---|---|---|---|
| Colorectal Cancer | Induces ferroptosis via GPX4 inhibition | HCT116: 4.084 µM LoVo: 2.75 µM HT29: 12.38 µM | None reported |
| Myelodysplastic Syndromes | Enhances ROS-mediated apoptosis | Not specified | Decitabine |
| Prostate Cancer | Induces ferroptosis | Not specified | None reported |
Mechanism of Action
The mechanism of action of (1S,3R)-RSL3 involves its interaction with specific molecular targets:
Insecticidal Activity: The compound acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death.
Molecular Targets: It targets sodium channels in the insect nervous system, leading to prolonged activation and eventual failure of neural transmission.
Comparison with Similar Compounds
RSL3 vs. Erastin
- This compound: Originally classified as a direct GPX4 inhibitor, this compound induces ferroptosis by inactivating GPX4, leading to lipid peroxidation. Emerging evidence suggests it also targets TXNRD1 and other selenoproteins, broadening its mechanism .
- Erastin: Inhibits system xc<sup>−</sup>, depleting intracellular cysteine and GSH, thereby indirectly suppressing GPX4 activity.
- Key Difference : this compound acts downstream of GSH depletion, making it more potent in GPX4-overexpressing cells, while erastin’s effects are dependent on system xc<sup>−</sup> activity .
This compound vs. ML162 and ML210
- ML162: Shares a chloroacetamide moiety with this compound and covalently binds GPX4’s selenocysteine residue. However, like this compound, it also stabilizes TXNRD1 in thermal shift assays, suggesting multi-target activity .
- ML210: A prodrug converted to an active nitroisoxazole metabolite that inhibits GPX3.
- Key Difference: ML210’s prodrug design improves specificity for GPX4, whereas this compound and ML162 exhibit broader selenoprotein inhibition .
This compound vs. TRi-1/TRi-2
- TRi-1/TRi-2: Selective TXNRD1 inhibitors with minimal GPX4 interaction.
- Key Difference : this compound’s ferroptotic activity (Fer-1-rescuable) distinguishes it from TRi compounds, which trigger apoptosis or necrosis .
Efficacy and Selectivity
Cytotoxicity in Cancer Cells
Therapeutic Potential
- ML210 : Broader efficacy across 821 cancer cell lines due to prodrug activation, with fewer off-target effects .
- Erastin: Limited by compensatory mechanisms (e.g., GSH synthesis) but useful in RAS-mutant cancers .
Specificity and Off-Target Effects
- This compound: Inhibits multiple selenoproteins, including GPX3, GPX4, and TXNRD1. Its (R)-stereoisomer induces cell death without GPX4 inhibition, implicating off-target pathways .
- ML162/ML210 : More specific to GPX4 but still exhibit residual TXNRD1 binding .
- Erastin : Highly specific to system xc<sup>−</sup> but less potent in GPX4-high cancers .
Clinical and Preclinical Challenges
Biological Activity
RSL3 (RAS-selective lethal 3) is a small molecule known for its role as a potent inducer of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). This compound has garnered significant attention in cancer research due to its ability to selectively target RAS-transformed cells, making it a potential therapeutic agent in oncology.
Ferroptosis Induction
This compound induces ferroptosis primarily through the inactivation of glutathione peroxidase 4 (GPX4), an enzyme critical for protecting cells from oxidative damage. By inhibiting GPX4, this compound leads to increased levels of lipid peroxides, triggering ferroptotic cell death. This process is further enhanced by the accumulation of ROS, which is essential for the execution of ferroptosis.
Key Pathways Involved
- PDI Activation : Recent studies have shown that this compound activates protein disulfide isomerase (PDI), which contributes to nitric oxide synthase (NOS) activation. This results in increased nitric oxide (NO) production and subsequent ROS accumulation, amplifying the ferroptotic response in cells treated with this compound .
- ROS Accumulation : this compound treatment has been associated with significant increases in intracellular ROS levels, as evidenced by various assays measuring oxidative stress. For instance, in colorectal cancer cell lines, this compound treatment resulted in elevated ROS levels and transferrin expression while decreasing GPX4 expression .
Study on Colorectal Cancer Cells
A study investigating the effects of this compound on human colorectal cancer (CRC) cell lines (HCT116, LoVo, HT29) demonstrated that this compound induces cell death in a dose- and time-dependent manner. The 24-hour IC50 values were found to be:
- HCT116 : 4.084 μM
- LoVo : 2.75 μM
- HT29 : 12.38 μM
These findings indicate that this compound effectively reduces cell viability through ferroptosis across different CRC cell lines .
Myelodysplastic Syndromes (MDS)
In another study focusing on myelodysplastic syndromes (MDS), this compound was shown to inhibit MDS cell proliferation significantly. The compound induced morphological changes indicative of apoptosis, including reduced cell volume and ruptured membranes. The study concluded that this compound's efficacy in inhibiting MDS cell growth is linked to its ability to generate ROS .
Data Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 4.084 | GPX4 inhibition leading to increased ROS levels |
| LoVo | 2.75 | Induction of ferroptosis through oxidative stress |
| HT29 | 12.38 | Selective targeting of RAS pathways |
| MDS-L | N/A | Induction of apoptosis via ROS production |
| SKM-1 | N/A | Morphological changes indicating cell death |
Q & A
Basic Research Questions
What is the primary molecular mechanism by which RSL3 induces ferroptosis?
This compound directly inhibits glutathione peroxidase 4 (GPX4), a key enzyme that reduces lipid peroxides to nontoxic lipid alcohols. This inhibition leads to the accumulation of lipid reactive oxygen species (ROS), triggering ferroptosis. Mechanistic studies using affinity pulldown assays and proteomic analysis confirmed GPX4 as the top target of (1S,3R)-RSL3 . Validation via Western blotting and enzyme activity assays further demonstrated that this compound treatment abolishes GPX4’s ability to detoxify lipid peroxides, resulting in irreversible oxidative cell death .
What experimental protocols are recommended for assessing this compound’s ferroptosis-inducing activity in vitro?
Standard methodologies include:
- Cell viability assays : CCK-8 or Neutral Red assays to quantify cell death post-RSL3 treatment (e.g., 3–10 µM for 24 hours) .
- Lipid ROS detection : Use C11-BODIPY or LiperFluo probes to measure lipid peroxidation .
- GPX4 activity validation : Enzymatic assays using phosphatidylcholine hydroperoxide substrates in cell lysates .
- Control experiments : Co-treatment with ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) to confirm mechanism specificity .
How should researchers address variability in this compound sensitivity across cell lines?
Cell-type-specific responses arise from differences in GPX4 expression, iron metabolism, and antioxidant capacity. To mitigate variability:
- Pre-screen GPX4 levels : Use Western blotting or qPCR to correlate GPX4 expression with this compound sensitivity .
- Modulate iron availability : Test this compound efficacy in media with/without iron chelators (e.g., deferoxamine) .
- Include positive controls : Use GPX4-knockdown cells to establish baseline ferroptosis susceptibility .
Advanced Research Questions
How can researchers resolve contradictions in this compound’s target specificity?
While this compound is widely described as a GPX4 inhibitor, proteomic studies reveal off-target interactions (e.g., peroxidases, selenoproteins) due to its reactive chloroacetamide moiety . To distinguish GPX4-specific effects:
- Use orthogonal inhibitors : Compare this compound’s effects with GPX4-specific genetic knockdown or ML162 (a covalent GPX4 inhibitor) .
- Leverage selenium supplementation : Restore selenoprotein activity (e.g., GPX4) to confirm on-target rescue .
- Combine with proteomics : Perform TMT-labeled mass spectrometry to identify co-targeted proteins in specific cell models .
What are optimal strategies for combining this compound with other therapies to enhance ferroptosis in resistant cancers?
Synergistic approaches include:
- Preconditioning with antioxidants : Pre-incubation with 1,25(OH)2D3 enhances this compound sensitivity in zebrafish liver cells by modulating redox balance .
- Co-targeting parallel pathways : Combine this compound with erastin (system Xc⁻ inhibitor) to amplify lipid ROS via dual GPX4 and glutathione depletion .
- Anti-inflammatory agents : this compound’s anti-inflammatory effects (via microglia modulation) may require balancing with pro-ferroptotic dosing to avoid therapeutic conflicts .
How can in vivo this compound studies be designed to minimize toxicity while maintaining efficacy?
Key considerations:
- Dose optimization : Use xenograft models (e.g., nude mice) to test escalating doses (e.g., 2–5 mg/kg) with monitoring for systemic oxidative stress .
- Tumor-specific delivery : Employ nanoparticle carriers or localized administration to reduce off-target effects .
- Biomarker validation : Measure plasma lipid peroxide levels (e.g., MDA, 4-HNE) and GPX4 activity in tumor tissues .
What statistical approaches are critical for analyzing this compound’s dose-response and combination effects?
- Dose-response curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values .
- Multiple comparisons : Apply one-way ANOVA with Dunnett’s post-hoc tests for experiments comparing this compound alone vs. combination treatments .
- Time-course studies : Use mixed-effects models to analyze dynamic changes in cell viability or ROS levels .
Methodological Resources
- Data repositories : Raw proteomic datasets from this compound studies are available upon request from corresponding authors .
- Protocol templates : Refer to Cell Death & Differentiation (2024) for detailed ferroptosis assay workflows .
- Validation tools : PANTHER classification system for protein target enrichment analysis in proteomic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
